
Perospirone
Vue d'ensemble
Description
La perospirone est un antipsychotique atypique ou de deuxième génération appartenant à la famille des azapirones. Elle a été développée par Dainippon Sumitomo Pharma au Japon et introduite en 2001 pour le traitement de la schizophrénie et des cas aigus de manie bipolaire . La this compound agit principalement en antagonisant les récepteurs de la sérotonine 5HT2A et les récepteurs de la dopamine D2, et elle présente également une activité agoniste partielle envers les récepteurs 5HT1A .
Méthodes De Préparation
Le chlorhydrate de perospirone hydrate peut être synthétisé par différentes méthodes. Une méthode notable implique la préparation de l'alcali libre de this compound, qui est ensuite converti en chlorhydrate . La préparation de la forme cristalline B du chlorhydrate de this compound hydrate implique des conditions de réaction spécifiques, notamment l'utilisation de solvants et de réactifs sous température et humidité contrôlées pour obtenir une pureté et une stabilité élevées . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement, de la pureté et de l'efficacité de la production, ce qui rend le processus adapté à la fabrication à grande échelle .
Analyse Des Réactions Chimiques
Metabolic Pathways and Biotransformation
Perospirone undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, with three primary reaction types dominating its biotransformation:
-
Hydroxythis compound retains partial antiserotonergic activity but with lower receptor affinity compared to the parent compound .
-
Only 0.4% of the administered dose is excreted unchanged in urine, highlighting near-complete metabolism .
Drug-Drug Interactions and Enzyme Modulation
This compound’s metabolism is highly dependent on CYP3A4, leading to significant interactions:
-
Concomitant use with CYP3A4 inhibitors/inducers requires dose adjustments .
-
High protein binding increases risk of displacement interactions with other albumin-bound drugs .
Stability Under Physiological Conditions
This compound’s rapid absorption (Tₘₐₓ: 0.8–1.5 hours) and short half-life necessitate twice-daily dosing . Its stability is influenced by:
-
pH-dependent solubility : More stable in acidic environments.
-
Photodegradation : Exposure to light accelerates decomposition, necessitating opaque packaging .
Experimental and Clinical Insights
Applications De Recherche Scientifique
Efficacy in Schizophrenia Treatment
Perospirone has been evaluated extensively for its efficacy in treating schizophrenia. A systematic review and meta-analysis highlighted that while this compound is generally well tolerated, it may not be as effective as other second-generation antipsychotics (SGAs) in reducing the Positive and Negative Syndrome Scale (PANSS) scores. Specifically, it showed inferior results compared to other SGAs in reducing total PANSS scores and positive symptoms, although it was more effective than haloperidol for negative symptoms .
Table 1: Comparative Efficacy of this compound vs. Other Antipsychotics
Antipsychotic | PANSS Total Score Reduction | Positive Symptoms | Negative Symptoms |
---|---|---|---|
This compound | Lower than SGAs | Lower than SGAs | Higher than Haloperidol |
Olanzapine | Higher | Higher | Comparable |
Risperidone | Higher | Higher | Comparable |
Haloperidol | Lower | Lower | Higher |
Neuroleptic Malignant Syndrome (NMS)
A notable case study documented a patient who developed neuroleptic malignant syndrome after being treated with this compound. This condition is characterized by severe muscle rigidity, fever, autonomic instability, and altered mental status. The case emphasizes the need for careful monitoring when prescribing this compound, especially at higher doses .
Effects on Auditory P300
Research has shown that switching to this compound can significantly affect auditory P300 wave amplitude, correlating with improvements in general psychopathology symptoms in schizophrenia patients. This suggests that this compound may have a beneficial impact on cognitive functions associated with auditory processing .
Potential Use in Huntington's Disease
This compound has also been explored beyond schizophrenia; a case report indicated its effectiveness in managing psychiatric symptoms and involuntary movements in a patient with Huntington's disease. The drug's dual action on dopamine and serotonin receptors may contribute to its therapeutic effects in this context .
Case Study: Neuroleptic Malignant Syndrome Induced by this compound
- Patient Profile : A 40-year-old female diagnosed with schizophrenia.
- Initial Treatment : Transitioned from risperidone to this compound.
- Symptoms : Developed severe extrapyramidal symptoms followed by NMS after dosage increase.
- Management : Immediate cessation of this compound led to symptom resolution.
This case highlights the importance of monitoring for adverse effects when initiating or adjusting dosages of this compound.
Mécanisme D'action
Perospirone exerts its effects by antagonizing serotonin 5HT2A receptors and dopamine D2 receptors . This antagonism helps alleviate the positive symptoms of schizophrenia, such as delusions and hallucinations . Additionally, this compound acts as a partial agonist at 5HT1A receptors, which are autoreceptors that stimulate the uptake of serotonin and inhibit its release . The compound also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptors as an inverse agonist . These interactions contribute to its sedative and hypotensive actions .
Comparaison Avec Des Composés Similaires
La perospirone est similaire à d'autres antipsychotiques atypiques tels que la rispéridone, la blonansérine et la lurasidone . Ces composés partagent un mécanisme d'action commun en antagonisant les récepteurs de la sérotonine et de la dopamine. La this compound est unique en son activité agoniste partielle aux récepteurs 5HT1A, ce qui la distingue des autres antipsychotiques . De plus, la this compound présente une incidence plus faible d'effets secondaires extrapyramidaux par rapport aux antipsychotiques typiques comme l'halopéridol .
Références
Activité Biologique
Perospirone is an atypical antipsychotic medication developed primarily for the treatment of schizophrenia and other related disorders. Its pharmacological profile is characterized by its actions as a serotonin 5-HT2A receptor antagonist and a dopamine D2 receptor antagonist, alongside partial agonism at the 5-HT1A receptor. This multifaceted activity contributes to its therapeutic efficacy and side effect profile.
This compound's biological activity is primarily mediated through its interactions with various neurotransmitter receptors:
- Dopamine Receptors : this compound acts as an antagonist at D2 receptors, which is crucial for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. It also interacts with D4 receptors, contributing to its overall efficacy .
- Serotonin Receptors : The drug antagonizes 5-HT2A receptors, which may help improve negative symptoms and cognitive deficits associated with schizophrenia. Additionally, its partial agonist activity at 5-HT1A receptors may provide anxiolytic effects and reduce the risk of extrapyramidal symptoms (EPS) .
- Other Receptors : this compound also exhibits inverse agonism at histamine H1 receptors and antagonistic effects on α₁-adrenergic receptors, which may explain some of its sedative properties .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours following an 8 mg dose .
- Distribution : The volume of distribution is large (mean of 1733 L), indicating extensive tissue binding and penetration into the central nervous system .
- Protein Binding : Approximately 92% of this compound is bound to plasma proteins, predominantly serum albumin .
- Metabolism : Undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4, leading to several metabolites including hydroxythis compound, which retains some pharmacological activity .
- Elimination : Primarily excreted via renal pathways, with a half-life of about 1.9 hours .
Efficacy in Clinical Studies
This compound has been evaluated in several clinical studies demonstrating its effectiveness in treating schizophrenia:
- A study comparing this compound with other antipsychotics found it effective in reducing both positive and negative symptoms with a favorable side effect profile .
- In young patients at clinical high risk for psychosis, this compound improved symptoms without severe adverse effects, indicating its potential as a safer option compared to other antipsychotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Propriétés
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders. Perospirone targets the mesolimbic patway to reverse the overactivity of the dopaminergic signalling via D2 receptors. 5-HT2A antagonism is thought to allevaite the negative symptoms and cognitive impairments of schizophrenia. These receptors are Gi/Go coupled receptors that lead to decreased neurotransmitter release and neuronal inhibition when activated, thus play a role in dopamine release regulation. Perospirone targets these receptors in the nigrostriatal pathway to reduce dopamine release and function. In contrast, 5-HT2A receptor antagonism may improve the negative symptoms by enhancing dopamine and glutamate release in the mesocortical pathway. 5-HT1A receptor activation further inhibits the release of 5-HT into the synaptic cleft. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
150915-41-6, 129273-38-7 | |
Record name | Perospirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.